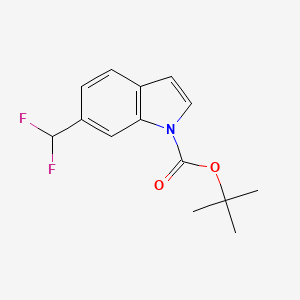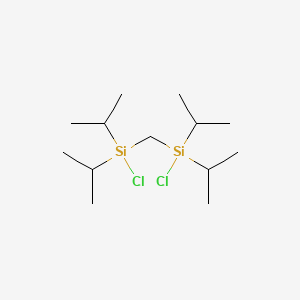
2-Bromo-1-(3-bromo-2-methoxyphenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1-(3-bromo-2-methoxyphenyl)ethanone: is an organic compound with the molecular formula C9H8Br2O2 It is a brominated derivative of acetophenone and is characterized by the presence of two bromine atoms and a methoxy group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Bromination of 1-(3-methoxyphenyl)ethanone: One common method involves the bromination of 1-(3-methoxyphenyl)ethanone using bromine in chloroform as a solvent.
Fries Rearrangement: Another method involves the Fries rearrangement of phenyl bromoacetate with aluminum chloride at temperatures between 120-140°C.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of bromine atoms. Common reagents for these reactions include nucleophiles such as amines, thiols, and alkoxides.
Reduction Reactions: The carbonyl group in the compound can be reduced to form the corresponding alcohol.
Common Reagents and Conditions:
Bromination: Bromine in chloroform at room temperature.
Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.
Major Products:
Substitution Reactions: Formation of substituted derivatives depending on the nucleophile used.
Reduction Reactions: Formation of 1-(3-bromo-2-methoxyphenyl)ethanol.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Chiral Alcohols: The compound is used as a precursor for the synthesis of chiral alcohols, which are important intermediates in the production of pharmaceuticals.
Biology and Medicine:
Precursor for Lusutrombopag: The compound is a key precursor for the synthesis of lusutrombopag, a drug used to treat thrombocytopenia in patients with chronic liver disease.
Industry:
Mécanisme D'action
The mechanism of action of 2-Bromo-1-(3-bromo-2-methoxyphenyl)ethanone is primarily related to its chemical reactivity. The bromine atoms and the carbonyl group make it a versatile intermediate in various chemical reactions. In biocatalytic processes, the compound undergoes enzymatic reduction to form chiral alcohols, which can then be used in the synthesis of pharmaceuticals .
Comparaison Avec Des Composés Similaires
1-(3-Bromo-2-methoxyphenyl)ethanone: This compound is similar but lacks the second bromine atom.
2-Bromo-1-(4-methoxyphenyl)ethanone: This compound has the methoxy group in a different position on the benzene ring.
Uniqueness:
Dual Bromination: The presence of two bromine atoms in 2-Bromo-1-(3-bromo-2-methoxyphenyl)ethanone makes it more reactive in substitution reactions compared to its mono-brominated counterparts.
Position of Substituents: The specific positions of the bromine and methoxy groups on the benzene ring influence the compound’s reactivity and its suitability for different synthetic applications.
Propriétés
Formule moléculaire |
C9H8Br2O2 |
|---|---|
Poids moléculaire |
307.97 g/mol |
Nom IUPAC |
2-bromo-1-(3-bromo-2-methoxyphenyl)ethanone |
InChI |
InChI=1S/C9H8Br2O2/c1-13-9-6(8(12)5-10)3-2-4-7(9)11/h2-4H,5H2,1H3 |
Clé InChI |
ULVMRADSGWRXQR-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC=C1Br)C(=O)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(R)-1-[2-(Boc-amino)-3-methoxy-3-oxopropyl]-1H-pyrazole-4-boronic Acid Pinacol Ester](/img/structure/B13686098.png)

![Bis[4-(trifluoromethyl)benzoyl] peroxide](/img/structure/B13686106.png)


![2-(3-Chlorophenyl)-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B13686126.png)
![Dimethyl (S)-2-[(S)-4-(Boc-amino)-5-ethoxy-5-oxopentanamido]pentanedioate](/img/structure/B13686139.png)
![5-Methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13686144.png)



